molecular formula C14H15N3O3S B2511427 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 957298-65-6

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2511427
CAS No.: 957298-65-6
M. Wt: 305.35
InChI Key: UXPSXUJFIYJWLS-UHFFFAOYSA-N
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Description

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C14H15N3O3S and its molecular weight is 305.35. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

  • Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity, highlighting the potential of these compounds in oxidative stress-related applications (Chkirate et al., 2019).

Computational Pharmacology and Biological Activities

  • A study on heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives showed binding and moderate inhibitory effects in assays for toxicity assessment, tumour inhibition, and antioxidant, analgesic, and anti-inflammatory actions, demonstrating the diverse pharmacological potential of these compounds (Faheem, 2018).

Antimicrobial and Antifungal Activities

  • Synthesized thiazole derivatives incorporating a pyrazole moiety exhibited significant antimicrobial and antifungal activities, suggesting their use in combating microbial infections (Saravanan et al., 2010).

Anticancer and Antiviral Activities

  • New 2‐Pyrazoline‐Substituted 4‐Thiazolidinones were synthesized and showed selective inhibition of leukemia cell lines growth, and one compound was highly active against Tacaribe virus strain, indicating potential anticancer and antiviral applications (Havrylyuk et al., 2013).

Anti-inflammatory Activity

  • Novel derivatives of N-(3-chloro-4-fluorophenyl) exhibited significant anti-inflammatory activity, providing insights into the development of anti-inflammatory agents (Sunder & Maleraju, 2013).

Synthetic Methodologies and Chemical Reactivity

  • The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases the importance of synthetic methodologies in drug development (Magadum & Yadav, 2018).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, analysis of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its safety and potential applications .

Mechanism of Action

Target of Action

The primary targets of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide are the RET, EGFR, and VEGFR tyrosine kinases . These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and survival .

Mode of Action

This compound acts as a small molecule tyrosine kinase inhibitor (TKI). It competes with ATP binding sites on the receptors, thereby inhibiting the kinase activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in tumor-induced neo-angiogenesis, tumor cell survival, proliferation, and signaling .

Biochemical Pathways

The compound’s action affects several biochemical pathways. By inhibiting the RET, EGFR, and VEGFR tyrosine kinases, this compound disrupts the signaling pathways that these kinases regulate . These pathways are involved in various cellular processes, including cell growth, differentiation, and survival .

Pharmacokinetics

It is known that the compound exhibits high selectivity for its target kinases, suggesting that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the RET, EGFR, and VEGFR tyrosine kinases . By inhibiting these kinases, the compound disrupts the signaling pathways they regulate, leading to a decrease in tumor-induced neo-angiogenesis, tumor cell survival, proliferation, and signaling .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9(18)15-14-12-7-21(19)8-13(12)16-17(14)10-3-5-11(20-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPSXUJFIYJWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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